An In-Depth Technical Guide to the Physicochemical Properties of 2-Aminomethyl-3-(4-methoxyphenyl)propionic Acid
An In-Depth Technical Guide to the Physicochemical Properties of 2-Aminomethyl-3-(4-methoxyphenyl)propionic Acid
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from the moment of administration, influencing its absorption, distribution, metabolism, excretion, and ultimately its therapeutic efficacy and safety profile. This guide provides a comprehensive technical overview of the core physicochemical properties of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, a substituted aromatic amino acid with potential applications in medicinal chemistry.
While specific experimental data for this compound is not extensively available in public literature, this document serves as a robust framework for its characterization. It details the established methodologies for determining its key physicochemical parameters and provides expert insights into the expected properties based on its chemical structure. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation and progression of novel chemical entities.
The structure of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, featuring a phenyl ring with a methoxy substituent, a propionic acid moiety, and an aminomethyl group, suggests a molecule with a nuanced balance of hydrophilicity and lipophilicity. The presence of both acidic (carboxylic acid) and basic (amino) functional groups indicates that its ionization state, and therefore its properties, will be highly dependent on pH. Understanding these characteristics is the first critical step in unlocking its therapeutic potential.
Molecular Identity and Structure
A precise understanding of the molecular identity is the foundation of all subsequent physicochemical analysis.
| Identifier | Value | Source |
| IUPAC Name | 2-(Aminomethyl)-3-(4-methoxyphenyl)propanoic acid | - |
| CAS Number | 682803-14-1 | [1] |
| Molecular Formula | C₁₁H₁₅NO₃ | [1] |
| Molecular Weight | 209.24 g/mol | [1] |
| Canonical SMILES | COC1=CC=C(C=C1)CC(CN)C(=O)O | - |
Melting Point: A Gateway to Purity and Stability
The melting point of a solid crystalline compound is a critical indicator of its purity. A sharp melting range is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.[2] Furthermore, the melting point provides insights into the strength of the crystal lattice, which can influence dissolution rates and solid-state stability.
Expected Properties
Aromatic amino acids generally exhibit relatively high melting points, often exceeding 200°C, due to the presence of strong intermolecular hydrogen bonding and, in the case of zwitterions, electrostatic interactions.[3] The presence of the methoxy group on the phenyl ring may slightly influence the crystal packing and, consequently, the melting point compared to unsubstituted analogs.
Experimental Protocol: Capillary Melting Point Determination
This protocol outlines the standard method for determining the melting point range of a solid organic compound.
Materials:
-
Melting point apparatus
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Capillary tubes (sealed at one end)
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Sample of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid (finely powdered)
-
Mortar and pestle
Procedure:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the bottom. The packed sample height should be approximately 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
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Rapid Initial Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting range. This helps in saving time during the accurate determination.
-
Accurate Determination: Use a fresh capillary tube with a new sample. Heat the block to a temperature about 10-15°C below the approximate melting point.
-
Slow Heating: Decrease the heating rate to 1-2°C per minute as the temperature approaches the expected melting point.
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).
-
Repeat: Perform the determination in triplicate to ensure reproducibility.
Boiling Point: A Measure of Volatility
While 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is a solid at room temperature, its boiling point at reduced pressure can be a useful parameter for purification by distillation if applicable, and it provides information about the compound's volatility. Due to the presence of strong intermolecular forces, it is expected to have a high boiling point and likely decompose before boiling at atmospheric pressure.
Experimental Protocol: Micro Boiling Point Determination
This method is suitable for determining the boiling point of small quantities of a liquid or a low-melting solid.
Materials:
-
Thiele tube or a small beaker with high-boiling mineral oil
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating source (e.g., hot plate or Bunsen burner)
Procedure:
-
Sample Preparation: Place a small amount of the substance into the small test tube.
-
Capillary Inversion: Place the capillary tube, with the sealed end up, into the test tube containing the sample.
-
Apparatus Assembly: Attach the test tube to the thermometer and immerse it in the oil bath within the Thiele tube or beaker. The sample should be level with the thermometer bulb.
-
Heating: Gently heat the oil bath.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Equilibrium: Continue heating until a rapid and continuous stream of bubbles is observed. Then, remove the heat source.
-
Boiling Point Reading: The liquid will begin to cool, and the rate of bubbling will slow down. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Solubility: The Key to Bioavailability
Aqueous solubility is a critical determinant of a drug's oral bioavailability.[4] For a compound to be absorbed from the gastrointestinal tract, it must first dissolve in the aqueous environment. The solubility of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid is expected to be pH-dependent due to its amphoteric nature.
Expected Solubility Profile
The carboxylic acid group will be deprotonated at higher pH values, forming a carboxylate anion, which will increase aqueous solubility. The amino group will be protonated at lower pH values, forming an ammonium cation, which will also enhance aqueous solubility. At its isoelectric point (pI), the compound will exist primarily as a zwitterion, where its solubility is expected to be at a minimum. The methoxy-substituted phenyl group contributes to its lipophilicity, which will influence its solubility in organic solvents.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.
Materials:
-
Vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Buffer solutions of different pH values (e.g., pH 2.0, 5.0, 7.4, 9.0)
-
Organic solvents (e.g., ethanol, methanol, DMSO)
-
Analytical balance
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Sample Preparation: Add an excess amount of solid 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid to vials containing a known volume of the desired solvent (buffer or organic solvent). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them on a shaker in a constant temperature environment (typically 25°C or 37°C) for a sufficient period to reach equilibrium (usually 24-72 hours).
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometric method against a standard curve.
-
Solubility Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.
Ionization Constant (pKa): Predicting In Vivo Behavior
The pKa is the pH at which a functional group is 50% ionized and 50% non-ionized. For a molecule with multiple ionizable centers like 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid, determining the pKa values for both the carboxylic acid and the amino group is essential for predicting its charge state at different physiological pHs. This, in turn, influences its solubility, permeability, and interaction with biological targets.
Expected pKa Values
-
Carboxylic Acid (pKa₁): The carboxylic acid group is expected to have a pKa in the range of 2-5, typical for aromatic carboxylic acids.
-
Amino Group (pKa₂): The primary amino group is expected to have a pKa in the range of 9-11.
Experimental Protocol: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining pKa values.
Materials:
-
pH meter with a calibrated electrode
-
Autotitrator or a burette
-
Stir plate and stir bar
-
Jacketed titration vessel connected to a water bath for temperature control
-
Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)
-
Background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength
Procedure:
-
Sample Preparation: Accurately weigh a known amount of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid and dissolve it in a known volume of deionized water or a co-solvent if necessary. Add the background electrolyte.
-
Titration Setup: Place the solution in the titration vessel, immerse the pH electrode and the titrant delivery tube, and start stirring. Maintain a constant temperature.
-
Acidic Titration: Titrate the solution with the standardized HCl solution to a low pH (e.g., pH 2) to fully protonate both functional groups.
-
Basic Titration: Titrate the acidic solution with the standardized NaOH solution, adding the titrant in small, precise increments.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The equivalence points can be determined from the inflection points of the curve or by analyzing the first and second derivatives of the titration curve.
Lipophilicity (LogP): A Measure of Membrane Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), describes the distribution of a compound between an immiscible lipid-like (n-octanol) and aqueous phase. It is a critical parameter for predicting a drug's ability to cross biological membranes and is a key component of drug-likeness rules, such as Lipinski's Rule of Five.
Expected LogP Value
The presence of the aromatic ring and the methoxy group will contribute to the lipophilicity of the molecule. However, the ionizable amino and carboxylic acid groups will significantly influence its distribution depending on the pH of the aqueous phase. The LogP value is typically determined for the neutral form of the molecule. Given its structure, a calculated LogP would likely fall in the range of 1-3.
Experimental Protocol: Shake-Flask Method for LogP Determination
This classic method directly measures the partition coefficient.
Materials:
-
Separatory funnels or vials
-
n-Octanol (pre-saturated with the aqueous phase)
-
Aqueous buffer (pre-saturated with n-octanol) at a pH where the compound is predominantly in its neutral form
-
Orbital shaker
-
Centrifuge
-
Analytical instrumentation (HPLC or UV-Vis) for concentration determination
Procedure:
-
Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.
-
Sample Preparation: Prepare a stock solution of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid in the aqueous buffer.
-
Partitioning: Add a known volume of the stock solution to a separatory funnel or vial containing a known volume of the pre-saturated n-octanol.
-
Equilibration: Shake the mixture for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: Allow the phases to separate completely. Centrifugation can be used to break up any emulsions and ensure a clean separation.
-
Concentration Analysis: Carefully sample both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method.
-
LogP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of P.
Hypothetical Synthesis Pathway
Caption: A plausible synthetic route to 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid.
Significance in Drug Development
The physicochemical properties of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid are intrinsically linked to its potential as a therapeutic agent. For instance, its solubility will dictate the feasible routes of administration and formulation strategies. Its pKa values will determine its charge state in different compartments of the body, which affects its absorption, distribution, and target binding. The LogP value will provide an indication of its ability to cross the blood-brain barrier and other cellular membranes.
Structurally related compounds, such as 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA), a metabolite of ferulic acid, have shown interesting biological activities, including antioxidant and neuroprotective effects.[5] This suggests that 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid could be a valuable scaffold for the design of novel therapeutic agents targeting a range of diseases. A comprehensive understanding of its physicochemical properties is the essential first step in exploring these possibilities.
Conclusion
This technical guide has provided a detailed framework for the characterization of the physicochemical properties of 2-Aminomethyl-3-(4-methoxyphenyl)propionic acid. While specific experimental data for this compound remains to be published, the established protocols and theoretical considerations presented herein offer a clear path forward for its comprehensive evaluation. For researchers and drug development professionals, a systematic investigation of these properties is a non-negotiable aspect of preclinical development, providing the foundational data necessary to make informed decisions and to ultimately unlock the therapeutic potential of this promising molecule.
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